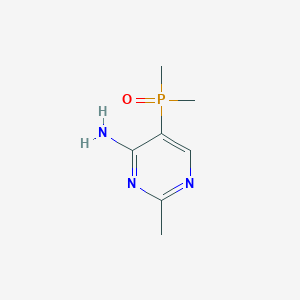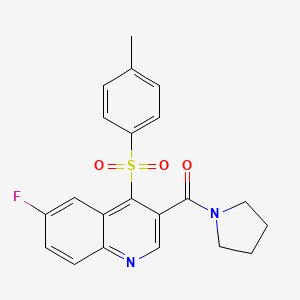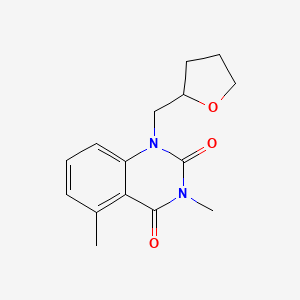
3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline class Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the quinazoline core One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various nucleophiles, such as alkyl halides, and solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound's potential antitumor and antimicrobial properties make it a candidate for drug development. Research is ongoing to evaluate its efficacy and safety in preclinical and clinical settings.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure and reactivity profile make it valuable for various industrial applications.
Mécanisme D'action
The mechanism by which 3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the biological context and the specific derivatives of the compound.
Comparaison Avec Des Composés Similaires
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.
Tetrahydrofuran derivatives: Compounds containing tetrahydrofuran rings are structurally similar but may have different substituents.
Uniqueness: 3,5-Dimethyl-1-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of the quinazoline core and the tetrahydrofuran moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
3,5-dimethyl-1-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-3-7-12-13(10)14(18)16(2)15(19)17(12)9-11-6-4-8-20-11/h3,5,7,11H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANPESTGOPDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=O)N(C2=O)C)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
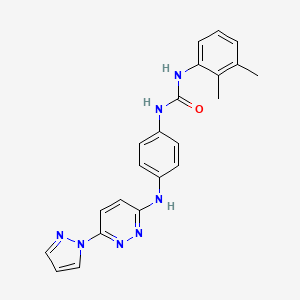
![1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one](/img/structure/B2796817.png)
![N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2796818.png)
![N-benzyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2796819.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2796820.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796821.png)
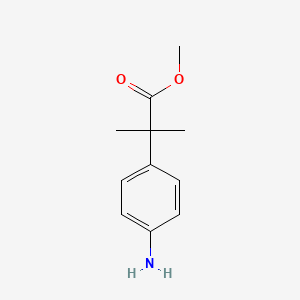
![3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2796826.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)
![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)
![1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one](/img/structure/B2796830.png)
